molecular formula C11H10BrNO2 B1292636 (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester CAS No. 89245-37-4

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester

Cat. No. B1292636
CAS RN: 89245-37-4
M. Wt: 268.11 g/mol
InChI Key: WCLDTMGLWGZIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, also known as BIMA, is a synthetic molecule that has been used in a variety of scientific research applications. This molecule has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. BIMA is used in a variety of scientific research applications, including drug development, cancer research, and biochemistry. It is also used in medical diagnostics and as a tool to study the effects of drugs and chemicals on living systems.

Scientific Research Applications

Biotechnological Production

Indole and its derivatives, including Methyl 4-bromoindole-3-acetate, have significant roles in biotechnological production for industrial applications . They are used in the production of natural colorants and have promising bioactivity with therapeutic potential to treat human diseases .

Flavor and Fragrance Applications

Indole is valued for its application in the food industry and perfumery . As a derivative of indole, Methyl 4-bromoindole-3-acetate may also have potential applications in these industries.

Pharmaceutical Chemistry

Substituted indoles, such as Methyl 4-bromoindole-3-acetate, are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . They exhibit antitumor, antibacterial, antiviral, or antifungal activities .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . Methyl 4-bromoindole-3-acetate could be used in the synthesis of these alkaloids.

Bacterial Signaling

Indole is important in bacterial signaling . As a derivative of indole, Methyl 4-bromoindole-3-acetate may play a role in this process. For example, deletion of indole synthase, a homolog of methyl indole-3-acetate methyltransferase, impaired biofilm formation, motility, and virulence of certain bacteria .

Treatment of Intestinal and Liver Diseases

New research insights into indoles and their derivatives, including Methyl 4-bromoindole-3-acetate, are facilitating a better understanding of their druggability and application in intestinal and liver diseases .

Safety and Hazards

  • Safety Data Sheet : Refer to the MSDS for detailed safety information .

properties

IUPAC Name

methyl 2-(4-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLDTMGLWGZIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646839
Record name Methyl (4-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester

CAS RN

89245-37-4
Record name Methyl (4-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.